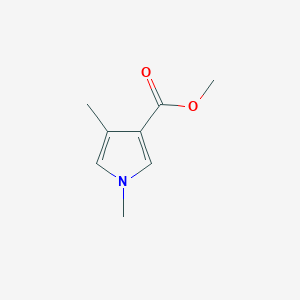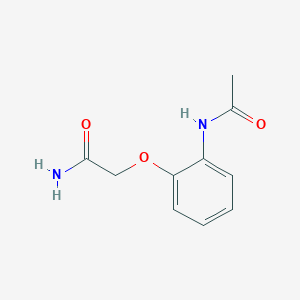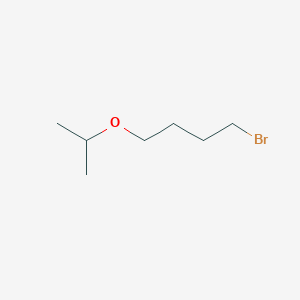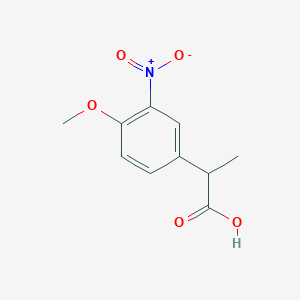
2-(4-methoxy-3-nitrophenyl)propanoic acid
Übersicht
Beschreibung
2-(4-Methoxy-3-nitrophenyl)propanoic acid is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a nitro group (-NO₂) at the 4th and 3rd positions, respectively, and a propanoic acid group (-CH₂-CH₂-COOH) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzoic acid as the starting material.
Nitration Reaction: The nitration of 4-methoxybenzoic acid involves treating it with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the 3rd position.
Reduction and Subsequent Steps: The nitro group is then reduced to an amino group (-NH₂) using reducing agents like tin (Sn) and hydrochloric acid (HCl). The amino group is subsequently converted to the desired propanoic acid derivative through a series of reactions involving acylation and hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group, which can then be further modified.
Substitution Reactions: The methoxy and nitro groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Nitro-substituted and methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-3-nitrophenyl)propanoic acid has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 2-(4-methoxy-3-nitrophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity by participating in redox reactions and influencing cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory responses.
Redox Reactions: The nitro group can undergo reduction, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Nitro-4-methoxybenzoic acid: Similar nitro and methoxy substitution pattern but lacks the propanoic acid group.
2-Methoxy-4-nitrobenzoic acid: Different position of the nitro group.
4-Methoxy-3-nitrophenol: Similar substitution pattern but with a hydroxyl group instead of a carboxylic acid group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(10(12)13)7-3-4-9(16-2)8(5-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBFYFXFCNQXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)
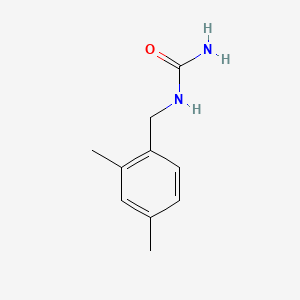
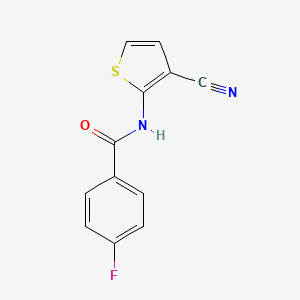
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
